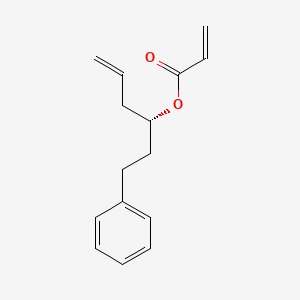
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group attached to a pyrazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate ketone or aldehyde. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted hydrazones and pyrazolones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The dinitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in analytical chemistry.
2,4-Dinitrophenol: Another related compound known for its use as a metabolic stimulant and in biochemical studies.
Uniqueness
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific structure, which combines the properties of both the dinitrophenyl and pyrazolone groups
Propiedades
Número CAS |
189220-73-3 |
|---|---|
Fórmula molecular |
C9H8N4O5 |
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-3,4-dihydropyrazol-3-ol |
InChI |
InChI=1S/C9H8N4O5/c14-9-3-4-10-11(9)7-2-1-6(12(15)16)5-8(7)13(17)18/h1-2,4-5,9,14H,3H2 |
Clave InChI |
GVXNELVNZWBTTL-UHFFFAOYSA-N |
SMILES canónico |
C1C=NN(C1O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


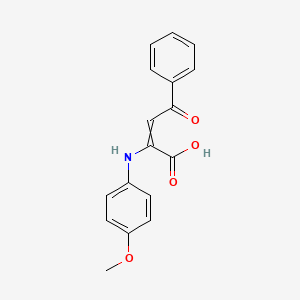
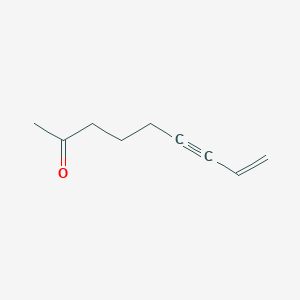
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

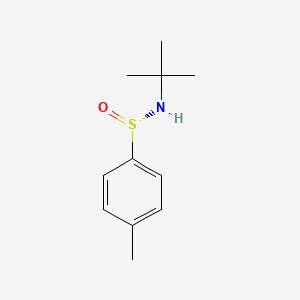
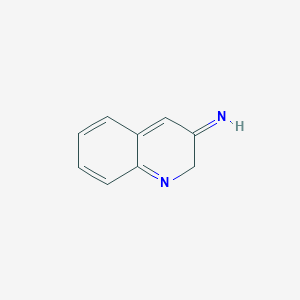
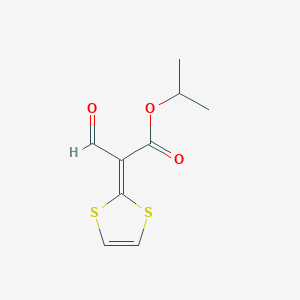


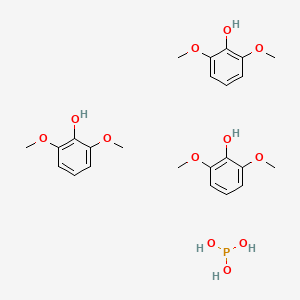

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
